TSHR/FSHR Selectivity Ratio: A 122-Fold Advantage Over the Equipotent Antagonist Org 274179-0
The target compound demonstrates a TSHR/FSHR selectivity ratio of approximately 122-fold, with an IC50 of 82 nM at human TSHR versus 10,000 nM at human FSHR, both measured in HEK293 cells via Eu-cAMP TR-FRET assay [1]. In contrast, the well-characterized prototypical TSHR antagonist Org 274179-0 is equipotent at TSHR and FSHR (approximate IC50 values of 35–70 nM and 17 nM, respectively), yielding a selectivity ratio near unity [2]. This represents a >100-fold improvement in receptor selectivity. This selectivity profile is critical for experiments where FSHR-mediated signaling must remain undisturbed, such as in thyroid-derived cell models that may co-express multiple glycoprotein hormone receptors.
| Evidence Dimension | TSHR/FSHR selectivity ratio (human receptors, in vitro cAMP inhibition assay) |
|---|---|
| Target Compound Data | Human TSHR IC50 = 82 nM; Human FSHR IC50 = 10,000 nM; Selectivity ratio = ~122-fold |
| Comparator Or Baseline | Org 274179-0: Human TSHR IC50 ≈ 35–70 nM; Human FSHR IC50 = 17 nM; Selectivity ratio ≈ 1 (equipotent) |
| Quantified Difference | >100-fold improvement in TSHR/FSHR selectivity relative to Org 274179-0 |
| Conditions | HEK293 cells expressing human TSHR or FSHR; reduction in cAMP production measured by Eu-cAMP tracer-based TR-FRET assay; 2 hr incubation |
Why This Matters
A researcher who requires TSHR-specific pharmacological modulation without confounding FSHR cross-reactivity must select this compound over Org 274179-0, as the latter's equipotent FSHR activity invalidates experiments requiring glycoprotein hormone receptor selectivity.
- [1] BindingDB. BDBM50614116 (CHEMBL5285143). Antagonist activity at human TSHR (IC50 = 82 nM) and human FSHR (IC50 = 10,000 nM) expressed in HEK293 cells. Curated by Byondis/ChEMBL. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614116 View Source
- [2] van Koppen, C.J., et al. (2012). Org 274179-0 exhibits equipotent antagonist activity at human FSHR (IC50 = 17 nM) and TSHR. British Journal of Pharmacology, 165(7), 2314–2324. DOI: 10.1111/j.1476-5381.2011.01709.x View Source
